Trifolirhizin
Overview
Description
Trifolirhizin is a natural flavonoid glycoside isolated from the root of Sophora flavescens, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, antioxidant, and osteogenic properties .
Mechanism of Action
Target of Action
Trifolirhizin primarily targets the p53 protein and checkpoint kinase 1 (CHEK1) in the cell cycle pathway . It also interacts with the AMPK/mTOR signaling pathway and has shown potent tyrosinase inhibitory activity .
Mode of Action
This compound interacts with its targets to induce various cellular changes. It effectively induces cell-cycle arrest of colorectal cancer (CRC) cells by downregulating the expression of p53 and CHEK1 . It also induces autophagy-dependent apoptosis in colon cancer via AMPK/mTOR signaling .
Biochemical Pathways
This compound affects several biochemical pathways. It targets the cell cycle pathway via p53 and CHEK1 . It also influences the AMPK/mTOR signaling pathway, which plays a crucial role in autophagy and apoptosis .
Result of Action
This compound has shown promising results in various studies. It alleviates renal injury in diabetic mice, activates autophagy, and inhibits apoptosis in renal tissue . It also exhibits bioactive activities related to osteogenic processes via differentiation, migration, and mineralization .
Biochemical Analysis
Biochemical Properties
Trifolirhizin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it intensifies the phosphorylation of AMPK in colorectal cancer cells, and prevents the phosphorylation of mTOR, leading to autophagy in colorectal cancer cell lines .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it promotes alkaline phosphatase (ALP) staining and activity, with enhanced expression of the osteoblast differentiation markers, including Alp, ColI, and Bsp .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces nuclear runt-related transcription factor 2 (RUNX2) expression during the differentiation of osteogenic cells, and concomitantly stimulates the major osteogenic signaling proteins, including GSK3β, β-catenin, and Smad1/5/8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifolirhizin can be isolated from the root of Sophora flavescens using various chromatographic techniques. One common method involves the use of liquid chromatography to separate this compound from other flavonoids present in the plant extract . The process typically involves the following steps:
Extraction: The roots of Sophora flavescens are dried and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol.
Filtration and Concentration: The extract is filtered to remove solid residues and then concentrated under reduced pressure to obtain a crude extract.
Chromatographic Separation: The crude extract is subjected to liquid chromatography using a gradient of methanol and aqueous acetic acid. This step separates this compound from other flavonoids based on their polarity and affinity to the stationary phase.
Purification: The fractions containing this compound are collected and further purified using preparative chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient separation and purification of this compound from plant extracts. The process is optimized to maximize yield and purity while minimizing the use of solvents and reagents .
Chemical Reactions Analysis
Types of Reactions
Trifolirhizin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of dihydroflavonoids. Sodium borohydride is a commonly used reducing agent.
Substitution: this compound can undergo nucleophilic substitution reactions, where the glycosidic moiety is replaced by other nucleophiles. Acidic or basic conditions are typically used to facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Acidic or basic conditions using nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
Chemistry
Catalysis: Trifolirhizin has been explored as a catalyst in organic synthesis due to its ability to facilitate various chemical reactions.
Biology
Cell Differentiation: This compound promotes osteogenic differentiation of osteoblasts, making it a potential candidate for bone regeneration therapies.
Apoptosis Induction: This compound induces apoptosis in cancer cells through autophagy-dependent pathways, highlighting its potential as an anticancer agent.
Medicine
Osteoporosis Treatment: This compound has shown promise in protecting against bone loss in osteoporosis models by inhibiting osteoclast differentiation and bone resorption.
Cancer Therapy: This compound exhibits anticancer activity against various cancer cell lines, including colorectal, gastric, and lung cancer cells.
Industry
Comparison with Similar Compounds
Trifolirhizin shares similarities with other flavonoid glycosides but also exhibits unique properties:
Similar Compounds: Other flavonoid glycosides include quercetin, kaempferol, and luteolin. These compounds also possess antioxidant, anti-inflammatory, and anticancer properties.
Uniqueness: This compound is unique in its ability to promote osteogenic differentiation and inhibit osteoclast activity, making it particularly valuable for bone health applications
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-16-yloxy)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c23-6-17-18(24)19(25)20(26)22(32-17)30-9-1-2-10-13(3-9)27-7-12-11-4-15-16(29-8-28-15)5-14(11)31-21(10)12/h1-5,12,17-26H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSYCWGXBYZLLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=C(O1)C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5=CC6=C(C=C25)OCO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trifolirhizin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6807-83-6 | |
Record name | Trifolirhizin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
142 - 144 °C | |
Record name | Trifolirhizin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036630 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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